molecular formula C11H17NO3 B2716902 Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one CAS No. 2224482-36-2

Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one

Cat. No.: B2716902
CAS No.: 2224482-36-2
M. Wt: 211.261
InChI Key: CLBYCISAENOUDO-RKDXNWHRSA-N
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Description

Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one is a complex organic compound with a unique structure that includes a furo[3,4-b][1,4]oxazine ring system

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar compounds to Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one include:

Properties

IUPAC Name

1-[(4aR,7aS)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-4-10(13)12-7-11(2,3)15-9-6-14-5-8(9)12/h4,8-9H,1,5-7H2,2-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBYCISAENOUDO-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2COCC2O1)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN([C@@H]2COC[C@H]2O1)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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